Bromhidrato de SKF-75670

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SKF 75670 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas del receptor de dopamina.

Biología: SKF 75670 se emplea en estudios que investigan las vías de señalización celular mediadas por la dopamina.

Medicina: El compuesto se explora por sus posibles efectos terapéuticos en afecciones relacionadas con la desregulación de la dopamina, como la enfermedad de Parkinson.

Mecanismo De Acción

SKF 75670 ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D1. Esta activación conduce a la estimulación de la adenilato ciclasa, lo que resulta en niveles elevados de monofosfato de adenosina cíclico (AMPc) dentro de la célula. Los niveles elevados de AMPc luego activan la proteína quinasa A, que fosforila varias proteínas diana, lo que lleva a los efectos fisiológicos observados .

Análisis Bioquímico

Biochemical Properties

SKF-75670 hydrobromide plays a significant role in biochemical reactions by selectively targeting dopamine D1 receptors. It interacts with these receptors to modulate dopamine signaling pathways. The compound exhibits partial agonist activity at the D1 receptor, which means it can activate the receptor but not to the full extent as other agonists . Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist, altering the behavioral effects of cocaine in animal models . This interaction with dopamine receptors and its antagonistic effect on cocaine make it a valuable tool in studying dopamine-related biochemical processes.

Cellular Effects

SKF-75670 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling, gene expression, and cellular metabolism. In studies involving MPTP-treated marmosets, SKF-75670 hydrobromide was shown to reduce locomotor activity, indicating its impact on motor function . The compound’s ability to act as a partial agonist at dopamine D1 receptors and its antagonistic effect on cocaine suggest that it can modulate cellular responses to dopamine and cocaine, thereby influencing cellular processes and functions.

Molecular Mechanism

The molecular mechanism of SKF-75670 hydrobromide involves its binding to dopamine D1 receptors, where it acts as a partial agonist. This binding interaction leads to the activation of the receptor, albeit with lower efficacy compared to full agonists . The compound also exhibits antagonist activity in vitro, which means it can block the receptor’s activity in certain conditions . Additionally, SKF-75670 hydrobromide’s role as a cocaine antagonist involves altering the behavioral effects of cocaine by modulating dopamine signaling pathways . These molecular interactions highlight the compound’s dual role as both an agonist and antagonist in different contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF-75670 hydrobromide can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. SKF-75670 hydrobromide is stable when stored at -20°C under nitrogen and away from moisture . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the experimental conditions. Long-term effects on cellular function have been observed in studies involving MPTP-treated marmosets, where SKF-75670 hydrobromide reduced locomotor activity over time .

Dosage Effects in Animal Models

The effects of SKF-75670 hydrobromide vary with different dosages in animal models. In MPTP-treated marmosets, dosages ranging from 2.5 to 10 mg/kg administered intraperitoneally reduced locomotor activity . Additionally, dosages of 0.3 and 1.0 mg/kg administered intramuscularly antagonized the rate-altering and discriminative-stimulus effects of cocaine in monkeys . These studies indicate that SKF-75670 hydrobromide’s effects are dose-dependent, with higher doses potentially leading to more pronounced effects on locomotor activity and cocaine antagonism.

Metabolic Pathways

SKF-75670 hydrobromide is involved in metabolic pathways related to dopamine signaling. As a dopamine D1 receptor agonist, it interacts with enzymes and cofactors involved in dopamine metabolism . The compound’s partial agonist activity at the D1 receptor suggests that it can modulate metabolic flux and metabolite levels associated with dopamine signaling. Additionally, its role as a cocaine antagonist indicates that it may influence metabolic pathways related to cocaine metabolism and its effects on the central nervous system .

Transport and Distribution

SKF-75670 hydrobromide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s solubility in DMSO and its insolubility in water suggest that it may require specific transport mechanisms to reach its target sites within cells . Once inside the cells, SKF-75670 hydrobromide can interact with dopamine receptors and other biomolecules to exert its effects. Its distribution within tissues is influenced by factors such as dosage, administration route, and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of SKF-75670 hydrobromide is primarily associated with its target sites, the dopamine D1 receptors. These receptors are located on the cell membrane, where SKF-75670 hydrobromide binds to exert its agonist and antagonist effects . The compound’s activity and function are influenced by its localization to these specific compartments. Additionally, any post-translational modifications or targeting signals that direct SKF-75670 hydrobromide to specific organelles or compartments can impact its overall activity and function within the cell .

Métodos De Preparación

La síntesis de SKF 75670 implica la formación del sistema de anillo de benzazepina. Una ruta sintética común incluye la ciclación de precursores apropiados en condiciones específicas para formar la estructura de benzazepina deseada. Las condiciones de reacción generalmente implican el uso de solventes como el dimetilsulfóxido (DMSO) y pueden requerir calentamiento para facilitar el proceso de ciclación .

Análisis De Reacciones Químicas

SKF 75670 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro correspondientes.

Sustitución: SKF 75670 puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo, para formar varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

SKF 75670 es único entre los agonistas del receptor de dopamina D1 debido a su unión selectiva y menor eficacia en comparación con otros agonistas. Compuestos similares incluyen:

SKF 38393: Otro agonista del receptor de dopamina D1 con mayor eficacia.

SKF 81297: Un agonista potente y selectivo del receptor de dopamina D1 con mayor eficacia que SKF 75670.

La singularidad de SKF 75670 radica en su actividad atípica, mostrando actividad antagonista in vitro y actividad agonista in vivo .

Propiedades

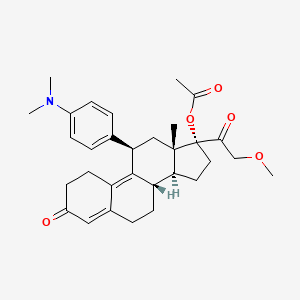

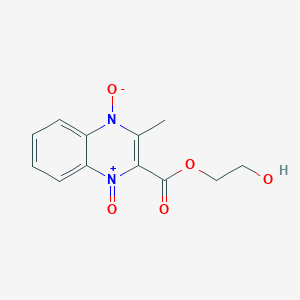

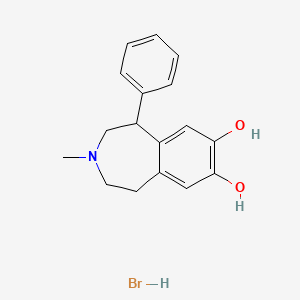

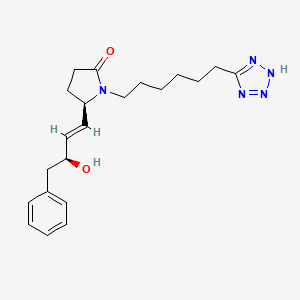

IUPAC Name |

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTPHNVUAVFKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978339 | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-63-9 | |

| Record name | SK&F 75670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

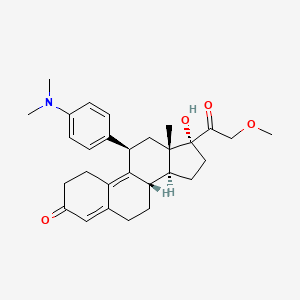

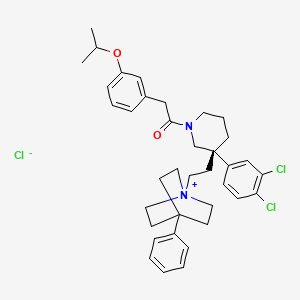

![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)

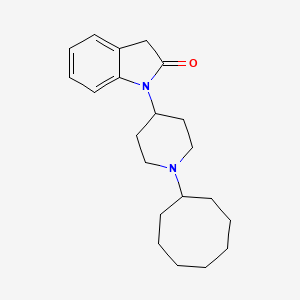

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)